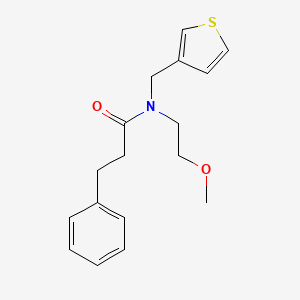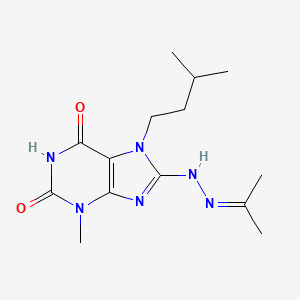
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a G protein-coupled receptor that is involved in various physiological processes such as platelet aggregation, vascular tone regulation, and neurotransmitter release. MRS2500 has been used in various scientific research applications to study the mechanism of action, biochemical and physiological effects, and limitations of lab experiments.
作用機序
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). P2Y1 receptor activation leads to intracellular calcium mobilization and platelet aggregation. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione binds to the P2Y1 receptor and prevents ADP from binding, thereby inhibiting platelet aggregation.
Biochemical and Physiological Effects:
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to inhibit platelet aggregation in vitro and in vivo. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has also been shown to inhibit vasoconstriction in isolated blood vessels. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to inhibit bone resorption in vitro and in vivo.
実験室実験の利点と制限
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione is a selective antagonist of the P2Y1 receptor, which makes it a valuable tool for studying the role of P2Y1 receptor in various physiological processes. However, 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has limitations in lab experiments as it can interact with other receptors, and its effects may not be specific to the P2Y1 receptor. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione can also be toxic to cells at high concentrations.
将来の方向性
For 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione research include studying the effects of P2Y1 receptor antagonism in various disease models such as cancer, diabetes, and cardiovascular diseases. Future research can also focus on developing more selective P2Y1 receptor antagonists and studying their effects in various physiological processes. Additionally, the development of 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione analogs with improved pharmacokinetic properties can lead to the development of new therapeutics for various diseases.
Conclusion:
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione is a selective antagonist of the P2Y1 receptor that has been used in various scientific research applications to study the mechanism of action, biochemical and physiological effects, and limitations of lab experiments. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to inhibit platelet aggregation, vasoconstriction, bone resorption, and have neuroprotective effects. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has limitations in lab experiments, but its specificity for the P2Y1 receptor makes it a valuable tool for studying the role of P2Y1 receptor in various physiological processes. Future research can focus on developing more selective P2Y1 receptor antagonists and studying their effects in various disease models.
合成法
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione can be synthesized using a multi-step synthetic route. The first step involves the reaction of 8-bromo-3-methyl-7-(3-methylbutyl)purine-2,6-dione with 2-propan-2-ylidenehydrazinecarboximidamide to form 8-(2-propan-2-ylidenehydrazinyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione. The second step involves the reaction of the intermediate with triethylamine and 4-nitrophenyl chloroformate to form 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione.
科学的研究の応用
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been used in various scientific research applications to study the mechanism of action, biochemical and physiological effects, and limitations of lab experiments. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been used to study the role of P2Y1 receptor in platelet aggregation, vascular tone regulation, and neurotransmitter release. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has also been used to study the effects of P2Y1 receptor antagonism on ischemia-reperfusion injury, bone remodeling, and neuroprotection.
特性
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-8(2)6-7-20-10-11(15-13(20)18-17-9(3)4)19(5)14(22)16-12(10)21/h8H,6-7H2,1-5H3,(H,15,18)(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUUFWYRXAXWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NN=C(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(3-methylbutyl)-8-[2-(propan-2-ylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2694704.png)
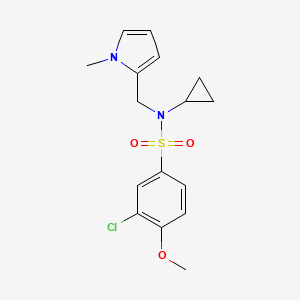
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide](/img/structure/B2694706.png)
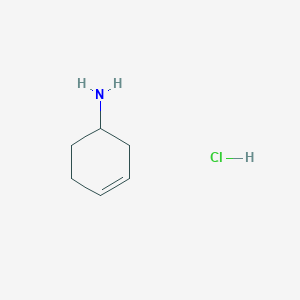

![2-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2694711.png)
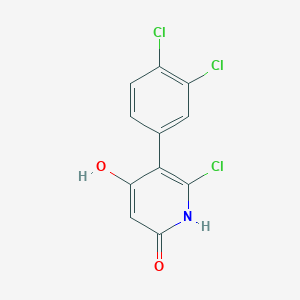

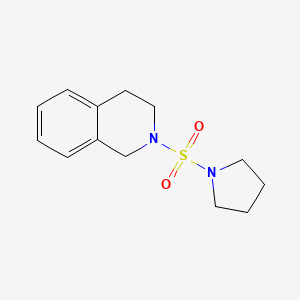
![3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B2694720.png)
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2694721.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694722.png)
